molecular formula C16H14 B8732990 1-Methyl-2-phenylindene CAS No. 3661-63-0

1-Methyl-2-phenylindene

Cat. No.: B8732990
CAS No.: 3661-63-0
M. Wt: 206.28 g/mol
InChI Key: SOKYZLBJLDLMTR-UHFFFAOYSA-N
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Description

Scholarly Context and Significance of the Indene (B144670) Framework

The indene structural motif is a cornerstone in medicinal chemistry and materials science. bohrium.comnii.ac.jp Substituted indenes are recognized as important precursors for biologically active compounds and are utilized as ligands in the formation of metallocene complexes. bohrium.com These complexes, in turn, often serve as catalysts in processes like olefin polymerization. uva.nliucr.org The rigid, fused-ring system of indene provides a valuable scaffold for developing therapeutic agents and functional materials. eburon-organics.com

The versatility of the indene framework allows for extensive exploration of structure-activity relationships through varied substitution patterns on its fused ring system. eburon-organics.com This has led to the development of numerous synthetic methodologies aimed at constructing functionalized indene derivatives efficiently. nii.ac.jpnih.govorganic-chemistry.org Researchers have employed various catalytic systems, including those based on palladium, ruthenium, gold, and cobalt, to achieve the synthesis of highly substituted indenes under mild conditions. chemistryviews.orguva.nlorganic-chemistry.org These synthetic advancements have broadened the accessibility of diverse indene derivatives for applications in fields ranging from pharmaceuticals to photovoltaics. organic-chemistry.org

Positioning of 1-Methyl-2-phenylindene within Substituted Indene Systems Research

Within the extensive family of substituted indenes, this compound is a compound of particular interest, especially in the field of organometallic chemistry and catalysis. The presence of both a methyl group at the 1-position and a phenyl group at the 2-position introduces specific steric and electronic properties to the indene ligand system.

Research has focused on the synthesis of this compound and its subsequent use in creating metallocene complexes, particularly with zirconium. acs.org A notable synthesis method involves the reaction of the lithium salt of 2-phenylindenyl with an excess of methyl iodide, resulting in the formation of this compound. acs.org

The primary application of this compound in research has been as a ligand for metallocene catalysts used in polymerization reactions. acs.org Specifically, bis(1-methyl-2-phenylindenyl)zirconium dichloride complexes have been synthesized and studied for their role in propylene (B89431) polymerization. acs.orgresearchgate.net The substitution of the methyl group at the 1-position has been shown to significantly influence the geometry and, consequently, the catalytic behavior of the resulting zirconocene (B1252598) complexes. acs.org X-ray crystallographic analysis has revealed that the methyl group increases the dihedral angle between the phenyl and indenyl rings, indicating steric repulsion. acs.orgresearchgate.net This modification impacts the productivity and stereospecificity of the catalyst in propylene polymerization. acs.org

The study of this compound and its derivatives contributes to a deeper understanding of how ligand modifications can tune the properties of metallocene catalysts, which is crucial for the development of new polymeric materials with specific microstructures and properties. acs.org

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Formula C₁₆H₁₄ epa.gov
Molecular Weight 206.28 g/mol
CAS Number 3661-63-0 epa.gov
Appearance Colorless liquid wikipedia.org

Interactive Data Table: Research Applications of Substituted Indenes

Research AreaApplicationKey FindingsReferences
Catalysis Ligands for metallocene catalysts in olefin polymerization.Substitution on the indene framework influences catalyst activity and polymer properties. bohrium.comuva.nlacs.org
Medicinal Chemistry Scaffolds for biologically active molecules.Indene derivatives exhibit anti-inflammatory and other therapeutic properties. bohrium.comeburon-organics.com
Materials Science Precursors for functional materials and liquid crystals.The rigid structure of indene is advantageous for creating materials with specific optical and electronic properties. bohrium.comtaylorandfrancis.com
Organic Synthesis Versatile building blocks for complex molecules.Numerous efficient synthetic routes to functionalized indenes have been developed. nii.ac.jpnih.govorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3661-63-0

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1-methyl-2-phenyl-1H-indene

InChI

InChI=1S/C16H14/c1-12-15-10-6-5-9-14(15)11-16(12)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

SOKYZLBJLDLMTR-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 2 Phenylindene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Methyl-2-phenylindene in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure. For instance, a synthesis of this compound, the isomer with a tetrasubstituted double bond, showed a distinctive methyl triplet at 2.31 ppm and a methylene (B1212753) quartet at 3.74 ppm. acs.org These signals are indicative of the methyl group at the 1-position and the adjacent methylene group of the indene (B144670) ring, respectively. The aromatic protons of the phenyl and indene moieties typically appear as a complex multiplet in the downfield region of the spectrum.

Proton Chemical Shift (δ, ppm) Multiplicity
Methyl (at C1)2.31Triplet
Methylene (indenyl)3.74Quartet
AromaticMultiplet

Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the specific isomeric form.

Carbon Expected Chemical Shift Range (δ, ppm)
Methyl (at C1)10-20
C1 (Indene)40-50
C2, C3 (Indene) & Phenyl C120-150
Quaternary Carbons140-160

Note: These are estimated ranges based on typical values for similar structures.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes in molecules. unibas.it For molecules like this compound, particularly when incorporated into larger systems such as metallocene complexes, DNMR can reveal information about the rotation of the phenyl group and the dynamics of the indenyl ligand. acs.orgemich.edu Studies on related bis(2-phenylindenyl)zirconium complexes have utilized variable-temperature ¹H NMR to study the rapid rotation of the indenyl ligands. acs.orgemich.edu While specific DNMR studies on isolated this compound were not found, the principles would apply to understanding the rotational barriers of the phenyl group relative to the indene plane, which is influenced by the steric hindrance introduced by the methyl group at the 1-position. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₆H₁₄), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas. While a specific HRMS report for this compound was not found in the provided results, this technique is a standard characterization method. cdnsciencepub.com For example, HRMS-ESI (m/z) was used to confirm the composition of related compounds. rsc.org

Property Value
Molecular FormulaC₁₆H₁₄
Exact Mass (Calculated)206.1096
Molecular Weight206.28

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and probing the covalent bonding within a molecule. The method is based on the principle that chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. photothermal.com This absorption is only active for vibrations that induce a change in the molecule's dipole moment. photothermal.com Consequently, FT-IR is highly sensitive to polar functional groups. photothermal.commt.com

For this compound, the FT-IR spectrum is expected to display several characteristic absorption bands that define its structure. The primary regions of interest include:

C-H Stretching Vibrations: Aromatic C-H stretching bands, originating from the phenyl group and the benzene (B151609) moiety of the indene core, are anticipated in the 3100–3000 cm⁻¹ range. researchgate.net Just below this, absorptions corresponding to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the methyl group would appear.

C=C Stretching Vibrations: The spectrum would feature a series of bands in the 1600–1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic phenyl and indene rings. researchgate.netscispace.com The C=C bond of the five-membered cyclopentadiene (B3395910) portion of the indene system also contributes to this region.

Unlike related indene derivatives such as 2-phenyl-1H-indene-1,3(2H)-dione, the spectrum of this compound would be notable for the absence of strong, sharp absorption bands around 1700 cm⁻¹, confirming the lack of carbonyl (C=O) groups. researchgate.net

Table 1: Expected FT-IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected FT-IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3000Medium to WeakMedium to Strong
Aliphatic C-H Stretch3000 - 2850MediumMedium
Aromatic C=C Stretch1600 - 1450Medium to StrongStrong
C-H Bend1475 - 1300MediumMedium to Weak
Aromatic Ring Breathing~1000WeakStrong
Out-of-Plane C-H Bend900 - 675StrongWeak

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. spectroscopyonline.com It measures the inelastic scattering of light that occurs when a molecule interacts with a photon. photothermal.com The resulting frequency shifts provide information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and vibrations involving the carbon skeleton, making it an excellent tool for analyzing the hydrocarbon framework of this compound. photothermal.com

The Raman spectrum of this compound is expected to be rich in information, highlighting features that may be weak or absent in the FT-IR spectrum:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the C=C bonds in the phenyl and indene rings typically produce very strong signals in the 1600–1450 cm⁻¹ region. researchgate.net Characteristic "ring breathing" modes, where the entire aromatic ring expands and contracts symmetrically, are also prominent in Raman spectra and provide clear evidence of the aromatic systems.

Carbon Skeleton: Vibrations corresponding to the C-C single bonds of the indene ring and the linkage to the phenyl group are readily observed.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also active in Raman and can provide complementary information to the FT-IR spectrum. spectroscopyonline.com

The synergy between FT-IR and Raman spectroscopy allows for a more complete characterization of the molecule's vibrational signature, as bands that are strong in one technique are often weak in the other. spectroscopyonline.com

Ion Mobility Spectrometry (IMS) for Gas-Phase Conformation and Collision Cross Section Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the characterization of a molecule's three-dimensional structure. The fundamental parameter measured in IMS is the ion's mobility, from which a rotationally averaged Collision Cross Section (CCS) can be determined. nih.gov The CCS represents the effective area of the ion as it tumbles and drifts through a neutral buffer gas (typically nitrogen or helium) under the influence of an electric field. libretexts.orgresearchgate.net

For this compound, IMS offers a unique window into its gas-phase structure:

Conformational Analysis: The CCS value is highly sensitive to the ion's conformation. Different spatial arrangements of the phenyl group relative to the indene plane would result in distinct CCS values, allowing for the characterization of the molecule's preferred three-dimensional shape in the absence of solvent.

Isomer Differentiation: IMS can effectively separate and distinguish between structural isomers that may be difficult to resolve by mass spectrometry alone. For example, this compound could be differentiated from other isomers, such as 1-phenyl-2-methylindene, as their different structures would likely lead to different CCS values.

Adduct Characterization: In typical IM-MS experiments using electrospray ionization, ions are often observed as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or other cations. uni.lu The CCS can be determined for each of these species, providing further structural insight.

While specific experimental IMS data for this compound is not available in the literature, predictive computational models can estimate CCS values. As an example, predicted CCS values for the closely related compound 2-methyl-2-phenylindene-1,3-dione are available and demonstrate the type of data obtained. uni.lu These values are calculated for various common ion adducts. The absence of the two oxygen atoms and the presence of additional hydrogens in this compound would be expected to result in slightly different CCS values due to changes in mass, size, and potential interaction sites with the buffer gas.

Table 2: Predicted Collision Cross Section (CCS) Data for the Analogous Compound 2-methyl-2-phenylindene-1,3-dione

Adduct TypeAdduct FormulaPredicted CCS (Ų)
Protonated[M+H]⁺151.1
Sodiated[M+Na]⁺161.6
Potassiated[M+K]⁺156.8
Ammoniated[M+NH₄]⁺173.9
Deprotonated[M-H]⁻159.7

Data sourced from predicted values for 2-methyl-2-phenylindene-1,3-dione. uni.lu

Computational Chemistry and Theoretical Modeling of 1 Methyl 2 Phenylindene

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organic molecules like 1-Methyl-2-phenylindene. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost.

Prediction of Electronic Properties and Molecular Stability

DFT calculations are instrumental in predicting the electronic properties and molecular stability of this compound. These calculations can determine the optimized molecular geometry, which is a key factor in understanding the molecule's stability. The distribution of electrons within the molecule, as revealed by DFT, dictates its electronic behavior, including its dipole moment and polarizability. The stability of a molecule is fundamentally linked to its electronic structure; a lower total energy in the optimized geometry corresponds to a more stable molecule.

Theoretical studies on related indene (B144670) derivatives have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can effectively determine equilibrium geometries and harmonic frequencies. researchgate.net For instance, in a study of 2-phenyl-1H-indene-1,3(2H)-dione, a related compound, the optimized molecular skeleton was found to be non-planar, with the phenyl ring and the bicyclic moiety being nearly perpendicular to each other. researchgate.net This type of structural information is crucial for understanding the stability and reactivity of this compound.

The stability of different isomers and tautomers can also be assessed. For example, in a study of imidazo[4,5-b]pyridine derivatives, DFT calculations were used to determine the most stable tautomeric form by comparing their minimized energies. mdpi.com A similar approach could be applied to this compound to understand its potential isomeric forms and their relative stabilities.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. researchgate.netirjweb.com

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ossila.com The energies of these orbitals are used to calculate important quantum chemical parameters such as chemical hardness, chemical potential, and electrophilicity index, which provide further insights into the molecule's reactivity. irjweb.com

For instance, in a theoretical analysis of a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating the molecule's chemical reactivity. irjweb.com Similarly, for 2-phenyl-1H-indene-1,3(2H)-dione, a comparison of its frontier orbital energy gap with its parent compound revealed it to be a slightly more reactive molecule. researchgate.net These examples highlight how DFT calculations of the HOMO-LUMO gap can be used to predict the reactivity of this compound.

The following table illustrates typical data obtained from HOMO-LUMO analysis:

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalRelated to the molecule's electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelated to the molecule's electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. researchgate.net
Chemical Potential (µ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) µ2 / 2ηMeasures the energy lowering due to maximal electron flow between donor and acceptor.

This table is for illustrative purposes and the values for this compound would need to be specifically calculated.

Mechanistic Elucidation of Reactivity and Synthetic Pathways

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the step-by-step pathway of a chemical transformation. nih.gov

For example, DFT modeling was used to investigate the reaction of an osmium nitride complex with phenylindene, revealing an aziridination-electrocyclic ring opening sequence. nih.gov The calculations predicted a modest energy barrier for the initial nucleophilic attack of the olefin on the nitride ligand, leading to a carbocation-like intermediate. nih.gov This level of detail is crucial for optimizing reaction conditions and designing new synthetic routes.

In another study, the reaction of phenyl radicals with allene (B1206475) and methylacetylene to form indene was investigated using both crossed molecular beam experiments and theoretical calculations. researchgate.net The calculations supported the experimental findings that both isomers decay through the same long-lived collision complex to form indene in high yields. researchgate.net Such studies showcase the power of combining experimental and theoretical approaches to understand reaction dynamics.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a powerful tool for understanding and predicting the reactive behavior of molecules. chemrxiv.org It provides a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de These regions are, respectively, susceptible to electrophilic and nucleophilic attack.

The MESP is typically mapped onto an electron density isosurface, with different colors representing different potential values. chemrxiv.orguni-muenchen.de Red is often used for negative potential regions (e.g., lone pairs, π-systems), while blue indicates positive potential regions (e.g., around hydrogen atoms attached to electronegative atoms). uni-muenchen.denih.gov This color-coded map allows for the quick identification of a molecule's reactive sites. chemrxiv.org

MESP analysis can provide insights into various molecular properties, including lipophilicity, pKa, and non-covalent interactions like hydrogen bonding. chemrxiv.orgnih.gov For instance, in a study of 2-phenyl-1H-indene-1,3(2H)-dione, the MESP surface was calculated to understand its molecular properties. researchgate.net

Vibrational Frequency Calculations

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman spectra. nih.gov By comparing the calculated vibrational frequencies with experimental spectra, researchers can confirm the structure of a synthesized compound and assign specific vibrational modes to the observed spectral bands. researchgate.net

For example, in the theoretical analysis of 2-phenyl-1H-indene-1,3(2H)-dione, the calculated harmonic frequencies at the DFT level showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This allowed for a detailed assignment of the vibrational modes, including C-H stretching, C=O stretching, and various ring vibrations. researchgate.net Such analysis is crucial for the structural characterization of this compound.

Ab Initio Methods for Quantum Chemical Properties

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, although often at a higher computational cost than DFT.

Ab initio calculations have been used to study the electronic and structural properties of related molecules. For instance, in a study of 2-phenylindene, ab initio calculations at the CIS/6-31G(d,p) level were used to investigate the torsional potential energy curve and normal-mode frequencies of the first excited singlet state. acs.org These calculations were instrumental in interpreting the fluorescence excitation spectrum of the molecule. acs.org

In another example, the unimolecular dissociation of isopropyl chloride cation was investigated using ab initio molecular orbital calculations at the MP2/6-311++G(d,p) level, with single point energy calculations at the QCSID(T)/6-311++G(2d,2p) level. acs.org These high-level calculations revealed the rearrangement of the molecular ion to an ion-dipole complex prior to dissociation. acs.org

The following table provides a summary of common ab initio methods and their applications:

MethodDescriptionCommon Applications
Hartree-Fock (HF) A mean-field theory that provides a starting point for more advanced methods.Geometry optimization, molecular orbital analysis. ajchem-a.com
Møller-Plesset Perturbation Theory (MP2) Includes electron correlation effects beyond the HF approximation.More accurate energy and geometry calculations. iastate.edu
Configuration Interaction (CI) A variational method that can, in principle, yield the exact solution to the non-relativistic Schrödinger equation.High-accuracy calculations for small molecules. acs.org
Coupled Cluster (CC) A highly accurate method that includes electron correlation effects to a high degree.Benchmark calculations for energies and properties. acs.org

This table provides a general overview of ab initio methods.

Theoretical Studies on Conformational Dynamics and Isomerism

Computational chemistry provides a powerful lens for examining the conformational flexibility and isomeric landscape of substituted indenes like this compound. Theoretical studies, often employing Density Functional Theory (DFT) and other ab initio methods, offer insights into the relative stabilities of various isomers and the energy barriers that separate them. This understanding is crucial for rationalizing experimental observations and predicting the behavior of these molecules in different chemical environments.

Research Findings on Indene Isomerism

Theoretical investigations into the indene framework reveal a complex potential energy surface with multiple isomeric forms. The relative energies of these isomers are key to understanding their abundance and reactivity. For instance, computational studies on the parent indene molecule and its simple alkylated derivatives have established the thermodynamic parameters governing their interconversion.

Studies on substituted indenes have highlighted the energetic pathways of isomerization. For example, computational work on 1-methylindene (B165137) has shown that its conversion to the more thermodynamically stable 2-methylindene proceeds through a high-energy intermediate, 2-methyl-2H-indene. The calculated energy barrier for the interconversion between 1-methylindene and 2-methyl-2H-indene is significant, indicating a substantial kinetic barrier to this isomerization pathway. The presence of a phenyl group at the 2-position, as in this compound, is expected to introduce further steric and electronic effects that modulate these energy barriers.

In a broader context, the formation of the indene skeleton and its isomers from acyclic precursors has been a subject of theoretical inquiry. Studies on the reaction of phenyl radicals with propyne (B1212725) and allene have used computational methods to map the potential energy surface leading to various C9H8 isomers, including indene. acs.orgresearchgate.net These studies underscore the accessibility of different isomeric forms from common reactive intermediates.

Conformational Dynamics of the Phenyl Group

A key aspect of the conformational dynamics of this compound is the rotation of the phenyl group relative to the indenyl plane. This rotation is subject to steric hindrance from the adjacent methyl group at the 1-position. X-ray crystallographic analysis of related metal complexes, specifically bis(1-methyl-2-phenylindenyl)zirconium dichloride, provides experimental evidence for this steric repulsion. In these complexes, the dihedral angles between the planes of the phenyl and indenyl rings are significantly larger (28°–34°) compared to those in the unsubstituted bis(2-phenylindenyl)zirconium dichloride (10°–12°). researchgate.net This increase in the dihedral angle is a direct consequence of the steric clash between the 1-methyl and 2-phenyl groups. researchgate.net

Theoretical calculations on 2-phenylindene itself have also been performed, providing a baseline for understanding the conformational preferences of the phenyl group without the influence of the 1-methyl substituent. acs.org For this compound, computational models would be expected to show a higher rotational barrier for the phenyl group compared to 2-phenylindene due to the steric interaction with the methyl group.

Isomeric Stability and Interconversion Barriers

The relative stability of indene isomers is a critical factor in determining their observable populations. Theoretical calculations have been employed to determine the relative energies of various substituted indenes. For simple methylindenes, 2-methylindene is found to be thermodynamically more stable than 1-methylindene. The isomerization can be catalyzed, for example, by a base, which facilitates a 1,3-hydride transfer to form 3-methylindene from 1-methylindene in polar solvents.

The energy barriers for these transformations can be significant. For instance, the isomerization of 2-methyl-2H-indene to 2-methylindene has a calculated barrier of 64 kJ/mol, while the interconversion between 1-methylindene and 2-methyl-2H-indene has a much higher barrier of 228 kJ/mol. These values, derived from computational studies, are essential for understanding the kinetics of isomerization.

Below is a table summarizing key energetic data from computational studies on related indene systems.

Isomerization / Interconversion System Calculated Energy Barrier (kJ/mol) Method
1-Methylindene ⇌ 2-Methyl-2H-indeneMethylindene228B3LYP/6-31+G(d,p)
2-Methyl-2H-indene → 2-MethylindeneMethylindene64B3LYP/6-31+G(d,p)

This table presents data from computational studies on methylindene isomerization, which serves as a model for understanding the potential energetic landscape of this compound.

Further theoretical studies focusing specifically on this compound would be invaluable for quantifying the influence of the phenyl group on these isomerization pathways and for providing a more detailed understanding of its conformational dynamics. Such studies would likely involve mapping the potential energy surface for phenyl group rotation and for the migration of the double bond within the five-membered ring.

Reactivity and Mechanistic Understanding of 1 Methyl 2 Phenylindene

Aromatic and Alkenyl Reactivity of the Indene (B144670) Core

The indene core of 1-methyl-2-phenylindene possesses both aromatic and alkenyl characteristics, which dictate its reactivity. The benzene (B151609) ring fused to the five-membered ring typically undergoes electrophilic aromatic substitution reactions, while the double bond in the cyclopentene (B43876) moiety is susceptible to addition reactions.

The reactivity of the indene system is influenced by the substituents. For instance, in related indene derivatives, the presence of electron-donating or electron-withdrawing groups can affect the outcomes of reactions. chinesechemsoc.org The phenyl group at the 2-position and the methyl group at the 1-position in this compound influence the electron distribution and steric accessibility of the molecule, thereby guiding the course of its reactions.

Oxidation and Reduction Chemistry

The oxidation and reduction of indene derivatives can lead to a variety of products, depending on the reagents and reaction conditions.

Oxidation: Ozonolysis of substituted indenes, for example, can lead to cleavage of the double bond within the five-membered ring. acs.org In the case of 3-substituted 2-phenylindenes, ozonolysis in methanol (B129727) can result in different modes of capture of the intermediate carbonyl oxides, depending on the nature of the substituent. acs.org While specific studies on the ozonolysis of this compound are not detailed, the general reactivity pattern suggests that the double bond would be the primary site of oxidative cleavage.

Reduction: The reduction of substituted indenes can also proceed through various pathways. For instance, the Clemmensen reduction of 2-phenyl-1-indanone yields both 2-phenylindan (B8738540) and 2-phenylindene. researchgate.net The reduction of 2-methyl-2-phenyl-1-indanone under similar conditions results in 2-methyl-2-phenylindan and 2-methyl-3-phenylindene, indicating a preferential migration of the phenyl group. researchgate.net

Electrocatalytic and electrophotocatalytic methods have been employed for the dearomative reduction of arenes, including substituted indenes. chinesechemsoc.org 2-Phenylindene derivatives have been successfully deuterated using electrophotocatalysis. chinesechemsoc.org This technique involves the generation of a radical anion of the substrate, which then undergoes further reactions. chinesechemsoc.org

Here is a table summarizing the reduction products of related indanone precursors:

Starting MaterialReduction Product(s)Reference
2-Phenyl-1-indanone2-Phenylindan, 2-Phenylindene researchgate.net
2-Methyl-2-phenyl-1-indanone2-Methyl-2-phenylindan, 2-Methyl-3-phenylindene researchgate.net

Cycloaddition Reactions and Annulations

Indenes can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. The reaction of 2-phenylindene with benzyne (B1209423) is a notable example. nih.gov This reaction can lead to the formation of an indeno-phenanthrene derivative through the addition of a single benzyne molecule. nih.gov A further reaction with a second benzyne unit can occur, resulting in a [2+2] cycloaddition to form a cyclobutene (B1205218) ring. nih.gov

Formal [3+2] cycloaddition reactions have also been utilized in the synthesis of indane derivatives. For instance, the reaction of certain styrenes with alcohols in the presence of an acid catalyst can lead to the formation of substituted indanes. scispace.com

Isomerization and Rearrangement Pathways (e.g., Phenyl Migration)

Substituted indenes are known to undergo various isomerization and rearrangement reactions, often driven by thermal or photochemical stimuli, or by the presence of acids or bases.

A significant rearrangement pathway for some substituted indenes is the migration of a phenyl group. For instance, the reduction of 1-methyl-1-phenylindene with an alkali metal in THF, followed by quenching with water, leads to the formation of 3-methyl-2-phenylindene, indicating a phenyl migration in an intermediate radical anion or dianion. researchgate.net In contrast, a methyl group does not typically migrate under these conditions. researchgate.net

The thermal isomerization of 1-phenylindene to the 2-phenyl isomer is a known thermal rearrangement. lookchem.com The rearrangement of arylmethylenecyclopropanes can also lead to the formation of indenes, such as 2-methyl-3-phenylindene, through a net 1,5-hydrogen migration. acs.org

Photochemical rearrangements of 1,1-disubstituted indenes have also been studied. For example, the photolysis of 1,1-diphenylindene results in both phenyl and hydrogen migration to form 2,3-diphenylindene and 1,2-diphenylindene. cdnsciencepub.com

Below is a table summarizing observed rearrangements in related indene systems:

Starting MaterialConditionProduct(s)Reference
1-Methyl-1-phenylindeneReduction with Na-K in THF3-Methyl-2-phenylindene researchgate.net
1-PhenylindeneThermal2-Phenylindene lookchem.com
1,1-DiphenylindenePhotolysis2,3-Diphenylindene, 1,2-Diphenylindene cdnsciencepub.com

Electrophotocatalytic Transformations

Electrophotocatalysis has emerged as a powerful tool for various organic transformations, including those involving indene derivatives. This technique combines electrochemistry and photocatalysis to enable unique reactivity.

Specifically, the selective dearomatic deuteration of arenes, including 2-phenylindene derivatives, has been achieved using electrophotocatalysis. chinesechemsoc.org The proposed mechanism involves the reduction of a photocatalyst (PDI) at the cathode to its radical anion (PDI•−). chinesechemsoc.org This radical anion, upon photoexcitation, becomes a potent reducing agent capable of reducing the indene substrate to its radical anion. chinesechemsoc.org This is followed by deuteration and further reduction steps to yield the dideuterated product. chinesechemsoc.org This method has shown good functional group tolerance, with substituted 2-phenylindenes undergoing the reaction efficiently. chinesechemsoc.org

Advanced Applications of 1 Methyl 2 Phenylindene in Chemical Disciplines

Role as a Key Intermediate in Complex Organic Synthesis

1-Methyl-2-phenylindene serves as a valuable building block in the synthesis of more complex molecular architectures. Its synthesis has been approached through various methods, with one notable procedure involving the reaction of the lithium salt of 2-phenylindene with an excess of methyl iodide. acs.org This method selectively yields this compound, a tetrasubstituted alkene. acs.org

The reactivity of the indenyl system allows for further functionalization. For instance, the reaction of this compound with ZrCl4 is a key step in the formation of bis(1-methyl-2-phenylindenyl)zirconium dichloride, a precursor to metallocene catalysts. acs.orgresearchgate.net This transformation highlights the role of this compound as a crucial intermediate in the synthesis of sophisticated catalytic systems.

Furthermore, studies on related substituted indenes demonstrate the potential for diverse transformations. For example, the reaction of 1-substituted indenes with reagents like diborane (B8814927) and N-bromoacetamide has been investigated to understand the influence of the substituent on the stereochemistry of addition reactions. rsc.org While not directly involving this compound, these studies provide a framework for predicting its behavior in similar synthetic contexts. The formation of indane derivatives, such as 1-methyl-3-phenylindane from styrene, also points to the broader synthetic utility of the underlying indane skeleton. orgsyn.orgorgsyn.org

Ligand Design in Coordination Chemistry and Catalysis

The indenyl ligand and its derivatives are pivotal in the field of coordination chemistry, particularly in the design of catalysts for polymerization and asymmetric synthesis. The substitution pattern on the indenyl ring, as seen in this compound, profoundly influences the properties of the resulting metal complexes.

Metallocene Catalysts for Stereospecific Polymerization

Metallocene catalysts, particularly those based on zirconium, have revolutionized olefin polymerization. Unbridged 2-arylindene metallocenes, such as those derived from 2-phenylindene, are precursors for catalysts that produce elastomeric polypropylenes. acs.org The introduction of a methyl group at the 1-position of the indenyl ring, creating the 1-methyl-2-phenylindenyl ligand, has been a strategic modification to probe the steric and electronic effects on polymerization behavior. acs.orgresearchgate.net

The reaction of the lithium salt of this compound with zirconium tetrachloride (ZrCl4) yields two diastereomers of bis(1-methyl-2-phenylindenyl)zirconium dichloride: a racemic (rac) and a meso form. acs.orgresearchgate.net These isomers can be separated and have been characterized by X-ray crystallography. acs.org

The methyl group at the 1-position introduces significant steric repulsion with the phenyl group at the 2-position. acs.org This is evidenced by the increased dihedral angle between the phenyl and indenyl rings in the corresponding zirconium complex compared to the unsubstituted analogue. acs.org This steric clash has a direct impact on the catalytic performance. While the meso-isomer shows similar productivity in ethylene (B1197577) polymerization to the unsubstituted catalyst, the rac-isomer exhibits higher productivity. acs.org However, for propylene (B89431) polymerization, both isomers of the 1-methyl-2-phenylindenyl-based catalyst show significantly lower productivity and produce amorphous, low molecular weight polypropylene (B1209903) compared to the catalyst derived from 2-phenylindene. acs.org

Catalyst PrecursorDiastereomerEthylene Polymerization ProductivityPropylene Polymerization OutcomeReference
bis(2-phenylindenyl)zirconium dichloride-BaselineElastomeric polypropylene acs.org
bis(1-methyl-2-phenylindenyl)zirconium dichloridemesoSimilar to baselineAmorphous, low MW polypropylene acs.org
bis(1-methyl-2-phenylindenyl)zirconium dichlorideracHigher than baselineAmorphous, low MW polypropylene acs.org

Development of Chiral Catalysts

The indenyl framework is a versatile platform for the development of chiral catalysts for asymmetric synthesis. The synthesis of chiral rhodium complexes featuring a 2-methyl-3-phenylindene ligand has been reported for enantioselective allylic C-H amidation reactions. snnu.edu.cnnsf.govsciengine.com While the substitution pattern is different from this compound, these studies underscore the potential of substituted indenyl ligands in creating chiral environments around a metal center.

The chirality in these systems can be induced by the planar chirality of the indenyl ligand coordinated to the metal. nsf.gov The synthesis of such catalysts often involves the complexation of the indenyl ligand with a metal precursor, followed by resolution of the resulting racemic mixture of planar chiral complexes. nsf.govsciengine.com The development of these catalysts is driven by the need for efficient and selective methods to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals and other fine chemicals. snnu.edu.cn

Structure-Reactivity Relationships in Non-Biological Contexts

The study of this compound and its derivatives provides valuable insights into the fundamental principles of structure-reactivity relationships. The steric and electronic properties of the substituents on the indenyl ring directly influence the chemical behavior of the molecule and its corresponding metal complexes.

Influence of Substituents on Chemical Reactivity and Selectivity

The position and nature of substituents on the indene (B144670) ring play a critical role in directing the outcome of chemical reactions. For example, in the context of dearomatic deuteration of 2-phenylindene derivatives, the position of a methyl group on the aryl substituent was found to affect the reactivity. chinesechemsoc.orgchinesechemsoc.org

Research on 1,5-acyl shifts in substituted indenes has shown that the migratory aptitude of different acyl groups can be influenced by other substituents on the indenyl ring. rsc.org For instance, the thermal rearrangement of 1-acetyl-3-methyl-1-phenylindene to the 1-methyl-3-phenyl isomer highlights the preferential migration of an acetyl group over a hydrogen atom. rsc.org These studies, while not directly on this compound, provide a basis for understanding how the methyl and phenyl groups in this specific isomer could influence similar rearrangements.

Furthermore, investigations into the reactions of 1-substituted indenes with various reagents have demonstrated that the steric bulk of the substituent at the C-1 position influences the stereochemical course of addition reactions. rsc.org

Steric and Electronic Effects on Catalytic Performance

The performance of metallocene catalysts derived from this compound is a clear example of how steric and electronic effects dictate catalytic activity and selectivity. The introduction of the methyl group at the 1-position of the 2-phenylindenyl ligand significantly alters the steric environment around the metal center in the corresponding zirconocene (B1252598) complex. acs.orgresearchgate.net

X-ray crystallographic analysis of bis(1-methyl-2-phenylindenyl)zirconium dichloride reveals a substantial increase in the dihedral angle between the phenyl and indenyl rings compared to the unsubstituted bis(2-phenylindenyl)zirconium dichloride. acs.org This increased steric hindrance is a direct consequence of the repulsion between the 1-methyl and 2-phenyl groups. acs.org

This steric modification has a profound effect on the polymerization of propylene. While the unsubstituted catalyst produces elastomeric polypropylene, the catalyst with the 1-methyl substituent generates amorphous, low-molecular-weight polypropylene with significantly lower productivity. acs.org This demonstrates that even a seemingly small modification to the ligand structure can dramatically alter the properties of the resulting polymer, highlighting the sensitive interplay between ligand architecture and catalytic outcome.

LigandDihedral Angle (Phenyl-Indenyl)Propylene Polymerization ProductivityResulting PolypropyleneReference
2-Phenylindenyl10-12°HighElastomeric acs.org
1-Methyl-2-phenylindenyl28-34°Significantly lowerAmorphous, low molecular weight acs.org

Future Directions and Emerging Research Themes

Exploration of Novel Synthetic Methodologies

The development of efficient and atom-economical methods for constructing the indene (B144670) core is a perpetual goal in organic synthesis. Future research will likely focus on several promising avenues:

Transition-Metal Catalysis: The use of transition metals like palladium, rhodium, copper, and gold has already proven effective in synthesizing functionalized indenes. organic-chemistry.orgnih.govresearchgate.netacs.org Future work will likely explore a broader range of catalysts and reaction conditions to improve yields, regioselectivity, and stereoselectivity. For instance, palladium-catalyzed three-component domino reactions offer a powerful strategy for assembling indene derivatives from simple starting materials. acs.org Similarly, copper-catalyzed arylative cyclization of arylalkynes presents a versatile route to polysubstituted 1H-indenes. nih.gov The development of ruthenium-catalyzed ring-closing metathesis also provides a practical method for constructing functionalized indenes under mild conditions. researchgate.net

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after strategy for its efficiency and reduction of pre-functionalized starting materials. Rhodium-catalyzed C-H activation and cascade reactions have been successfully employed for the synthesis of diverse indenones. researchgate.net Future efforts may focus on applying these techniques to the synthesis of 1-Methyl-2-phenylindene and its derivatives, potentially leading to more streamlined and environmentally friendly processes.

Organocatalysis: The use of small organic molecules as catalysts offers a complementary approach to metal-based systems. Recent research has demonstrated the application of pentaenolate intermediates in the organocatalytic allylic alkylation of indene-2-carbaldehydes, showcasing the potential for highly enantioselective transformations. rsc.org Expanding this type of organocatalytic activation to other indene precursors could open new avenues for asymmetric synthesis.

A summary of emerging synthetic methodologies for indene derivatives is presented in the table below.

MethodologyCatalyst/ReagentKey Features
Transition-Metal Catalysis Palladium, Rhodium, Copper, Gold, RutheniumHigh efficiency, good functional group tolerance, potential for domino and cascade reactions. organic-chemistry.orgnih.govresearchgate.netacs.orgacs.orgresearchgate.net
C-H Activation RhodiumAtom and step economy, direct functionalization of C-H bonds. researchgate.net
Organocatalysis Chiral tertiary aminesMetal-free, potential for high enantioselectivity, activation via polyenolate intermediates. rsc.org

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for designing new applications. The integration of advanced spectroscopic methods with computational chemistry will be instrumental in this endeavor.

Spectroscopic Analysis: Techniques such as fluorescence excitation spectroscopy and resonantly enhanced multiphoton ionization (REMPI) spectroscopy have been used to investigate the excited electronic states of related molecules like 2-phenylindene. acs.org Applying these methods to this compound can provide valuable insights into its photophysical properties. Furthermore, detailed vibrational analysis using FTIR and Raman spectroscopy, supported by theoretical calculations, can offer a comprehensive understanding of its molecular structure. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to predict geometries, vibrational frequencies, and reaction mechanisms. researchgate.netacs.org For instance, DFT can be employed to examine the transition states of synthetic reactions, helping to rationalize observed selectivities and guide the development of new catalysts. researchgate.net Computational mass spectral prediction methods are also emerging as valuable tools for identifying unknown but related compounds in complex mixtures. scholaris.ca

Design of Next-Generation Catalytic Systems

Indene derivatives, including this compound, can serve as ligands in transition-metal complexes, which are then used as catalysts in a variety of organic transformations.

Indenyl-Based Catalysts: The reaction of the lithium salt of this compound with metal halides like ZrCl₄ can lead to the formation of diastereomeric complexes. researchgate.net These organometallic derivatives have potential applications in catalysis. Future research will likely focus on synthesizing a wider range of such complexes and evaluating their catalytic activity in reactions like polymerization and asymmetric synthesis. The dynamic behavior of these complexes, which can be studied using techniques like 2D-EXSY NMR, is a key aspect of their design and function. collectionscanada.gc.ca

Hydrogen Carrier Systems: Indene and its derivatives are being explored as potential liquid organic hydrogen carriers (LOHCs). researchgate.net The hydrogenation of indene to indane allows for the storage of hydrogen, which can then be released through dehydrogenation. Research in this area will focus on developing efficient and durable catalysts, often based on supported noble or transition metals, for both the hydrogenation and dehydrogenation steps. researchgate.net

Synthesis of Highly Functionalized and Structurally Complex Indene Architectures

Building upon the fundamental indene scaffold, a significant area of future research will be the synthesis of more elaborate and functionally diverse molecules.

Spirocyclic Indenes: The creation of spiro compounds, where two rings are fused at a single carbon atom, is a strategy to generate structurally complex and rigid molecules with potential applications in drug discovery. rsc.org Methods for synthesizing spiro-indeno[1,2-b]quinoxalines and CF₃-containing spiro-[indene-proline] derivatives have been developed, often through multicomponent reactions or C-H activation/annulation strategies. rsc.orgnih.gov

Fused Polycyclic Systems: The indene core can be incorporated into larger polycyclic aromatic hydrocarbons. For example, copper-catalyzed arylative cyclization has been used to synthesize bis(indene) and indacene derivatives, some of which exhibit strong fluorescence. nih.gov Gold-catalyzed cascade reactions have also been employed to create sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. acs.org

Indenyl-Triptycenes: Palladium-catalyzed coupling reactions have enabled the synthesis of sterically hindered molecules like 9-(2-indenyl)anthracene and its corresponding triptycene. mdpi.com These complex structures are of interest for their unique dynamic behavior and potential applications in molecular machines.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Methyl-2-phenylindene, and how can reaction conditions be optimized for yield and purity?

  • The synthesis of this compound derivatives often involves organometallic approaches. For example, reacting the lithium salt of this compound with ZrCl₄ produces diastereomeric metallocene complexes (rac- and meso-forms), which can be separated via fractional crystallization . Thermal methods, such as alumina-catalyzed dehydrogenation of phenylacetic acid at 420°C (used for 2-phenylindene synthesis), may be adapted but require optimization for methyl-substituted analogs .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C solid-state NMR, is essential for assessing molecular mobility and crystallinity in polymer matrices derived from the compound . Differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) are complementary for analyzing thermal transitions and crystalline phases . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are recommended for verifying molecular structure and tacticity .

Q. How can researchers ensure reproducibility in synthesizing this compound-based metallocene catalysts?

  • Document reaction parameters rigorously, including stoichiometry, temperature, and solvent purity. For diastereomer separation, fractional crystallization conditions (e.g., solvent choice, cooling rates) must be standardized . Refer to protocols in journals like the Beilstein Journal of Organic Chemistry for detailed experimental reporting guidelines .

Advanced Research Questions

Q. How does the 1-methyl substituent influence stereochemical outcomes and catalytic performance in zirconocene complexes?

  • The 1-methyl group introduces steric hindrance, increasing dihedral angles between phenyl and indenyl rings (28–34° vs. 10–12° in unsubstituted analogs), which reduces catalytic activity but enhances stereoselectivity in propylene polymerization . Kinetic studies using variable-temperature NMR can elucidate how steric effects modulate chain propagation mechanisms .

Q. What methodologies resolve discrepancies in crystallinity measurements between solid-state NMR and thermal analysis for polypropylenes synthesized with this compound catalysts?

  • Solid-state NMR detects both crystalline and rigid amorphous phases, whereas DSC/WAXD measure only long-range order. To reconcile data, combine quantitative NMR deconvolution with modulated DSC to distinguish mobile and immobile phases . Cross-validate with density gradient centrifugation for tacticity-based fractionation .

Q. How do molecular weight and tacticity affect the mechanical properties of elastomeric polypropylenes derived from this compound catalysts?

  • Lower molecular weight (e.g., PP2 vs. PP1) reduces tensile strength but increases elasticity. Isotactic pentad content correlates with crystallinity: higher tacticity fractions (isolated via heptane/ether extraction) exhibit broader melting endotherms and improved mechanical resilience . Dynamic mechanical analysis (DMA) can map viscoelastic behavior across tacticity gradients .

Q. What mechanistic insights explain the temperature-dependent relaxation properties of polypropylenes produced with unbridged 2-arylindene catalysts?

  • At elevated temperatures (20–80°C), the mobile amorphous phase dominates, reducing elastic modulus. Time-resolved synchrotron X-ray scattering can track real-time structural rearrangements, linking chain mobility to catalyst stereochemistry .

Methodological Best Practices

  • Data Contradiction Analysis : When NMR and DSC/WAXD crystallinity data conflict, use combinatorial microscopy (e.g., AFM-IR) to spatially resolve phase heterogeneity .
  • Experimental Design : For polymerization studies, control monomer feed rates and catalyst activation times to isolate stereoblock vs. atactic microstructures .
  • Literature Compliance : Adhere to IUPAC naming conventions and cite primary sources (e.g., PubChem for structural data) while avoiding unreliable platforms like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.